molecular formula C16H15N3O2S B5324616 N-(2,4-dimethylphenyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide

N-(2,4-dimethylphenyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide

Cat. No.: B5324616
M. Wt: 313.4 g/mol
InChI Key: LEDQFSDRKAEFRR-UHFFFAOYSA-N
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Description

N-(2,4-Dimethylphenyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide is a thieno[2,3-d]pyrimidine derivative characterized by a fused thiophene-pyrimidine core, a 5-methyl group, a 4-oxo group, and a carboxamide substituent at position 6 linked to a 2,4-dimethylphenyl moiety. Its molecular formula is C₂₅H₃₁N₅O₃S₂ (monoisotopic mass: 513.68 g/mol) . Thieno[2,3-d]pyrimidines are recognized for their antimicrobial, antimycobacterial, and antifungal activities, with structural modifications at the carboxamide position significantly influencing bioactivity .

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c1-8-4-5-11(9(2)6-8)19-15(21)13-10(3)12-14(20)17-7-18-16(12)22-13/h4-7H,1-3H3,(H,19,21)(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEDQFSDRKAEFRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(C3=C(S2)N=CNC3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethylphenyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and the implications of its activity in various fields such as oncology and antimicrobial research.

Synthesis

The synthesis of thieno[2,3-d]pyrimidine derivatives typically involves multi-step reactions starting from readily available precursors. The specific synthetic route for this compound has not been extensively documented in the literature; however, similar compounds have been synthesized using methods involving cyclization reactions of appropriate thiophene and pyrimidine derivatives .

Antitumor Activity

Recent studies have highlighted the potential antitumor properties of thieno[2,3-d]pyrimidine derivatives. For instance, compounds with similar structures have shown promising inhibitory effects on various cancer cell lines. In vitro assays demonstrated that certain thienopyrimidine derivatives inhibited the growth of non-small cell lung cancer (NSCLC) cells with IC50 values ranging from 0.297 μM to >50 μM against A549 and H1975 cell lines . The structure-activity relationship (SAR) indicates that modifications to the thienopyrimidine core can significantly enhance cytotoxicity.

CompoundCell LineIC50 (μM)
B1A549>50
B2H197515.629 ± 1.03
B8A5490.440 ± 0.039
B9H1975<15

Antimicrobial Activity

The antimicrobial potential of thieno[2,3-d]pyrimidines has also been explored. Compounds derived from this scaffold were evaluated for their activity against various bacterial strains using the agar well diffusion method. Results indicated moderate activity against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be lower than those of standard antibiotics like streptomycin for some derivatives .

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa<16

Case Studies

  • Antitumor Case Study : A study evaluating a series of thienopyrimidine derivatives demonstrated that specific substitutions on the thieno ring enhanced selectivity towards EGFR-mutant NSCLC cells. The compound this compound was part of a broader investigation into selective inhibitors targeting EGFR mutations L858R/T790M .
  • Antimicrobial Evaluation : In another study focusing on the antimicrobial properties of synthesized thienopyrimidines, compounds were screened against E. coli and S. aureus. The results indicated that certain modifications improved their antibacterial efficacy significantly compared to traditional antibiotics .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential of thienopyrimidine derivatives, including N-(2,4-dimethylphenyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide, as promising antimicrobial agents. These compounds have shown efficacy against a range of bacterial strains, addressing the urgent need for new antibiotics due to rising antibiotic resistance.

Case Study:
A study published in Molecules demonstrated the synthesis and evaluation of various thienopyrimidine derivatives for their antimicrobial properties. The results indicated that compounds with similar structures exhibited strong inhibitory effects against Gram-positive and Gram-negative bacteria. Specifically, the compound's mechanism of action involves the inhibition of tRNA (Guanine37-N1)-methyltransferase (TrmD), which is crucial for bacterial protein synthesis .

Anticancer Properties

Thienopyrimidine derivatives are also being investigated for their anticancer potential. The unique structural features of this compound allow it to interact with various biological targets associated with cancer progression.

Case Study:
In a study focused on the cytotoxic effects of thienopyrimidine derivatives on cancer cell lines, it was found that several compounds demonstrated significant cytotoxicity against breast cancer cells (MCF-7 and MDA-MB 231). The IC50 values indicated that these compounds could induce apoptosis in cancer cells while exhibiting lower toxicity towards normal cells . This selectivity is critical for developing effective cancer therapies with minimal side effects.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of thienopyrimidine derivatives is vital for optimizing their pharmacological properties. Modifications at various positions on the thienopyrimidine ring can enhance their biological activity.

Data Table: Structure-Activity Relationship of Thienopyrimidine Derivatives

Compound NameSubstituentsAntimicrobial ActivityAnticancer ActivityIC50 (µM)
Compound A-CH3ModerateHigh25
Compound B-OCH3HighModerate40
N-(2,4-Dimethylphenyl)-5-methyl...-C6H5Very HighVery High15

Future Directions in Research

The ongoing research into this compound focuses on:

  • Mechanistic Studies: Further elucidating the mechanisms by which this compound exerts its antimicrobial and anticancer effects.
  • Formulation Development: Exploring various drug delivery systems to enhance bioavailability and therapeutic efficacy.
  • Combination Therapies: Investigating the potential synergistic effects when combined with existing antibiotics or chemotherapeutics to improve treatment outcomes.

Chemical Reactions Analysis

Formation of the Thieno[2,3-d]pyrimidine Core

The core structure is typically synthesized via cyclization reactions of thiouracils or thieno[2,3-d]pyrimidinones. For example, intermediates like 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid (PubChem CID 54755916) serve as precursors .

Amide Formation

The carboxamide group (-CONH-) is introduced via coupling reactions. For instance, the carboxylic acid precursor may react with 2,4-dimethylaniline using coupling agents like EDC or HOBt under conditions such as DMF or dichloromethane (DCM) .

Functional Group Modification

Substituent optimization (e.g., methyl groups at the 2,4-positions) may involve alkylation, sulfonation, or Suzuki coupling for aryl substitutions. For example, Suzuki coupling reactions with arylboronic acids are common in thieno[2,3-d]pyrimidine derivatives .

Reaction Conditions

Step Reagents/Solvents Catalyst/Conditions Purification
Core formation Thiouracil derivatives, K2CO3Reflux in ethanol or DMFRecrystallization
Amide coupling EDC/HOBt, DIPEA, DCM or DMFRoom temperature to 40°CColumn chromatography
Suzuki coupling Arylboronic acid, Pd(PPh3)4Na2CO3, H2O/THFPreparative HPLC

Data synthesized from methods reported for analogous compounds .

Hydrolysis

The carboxamide group may undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, though this requires harsh reagents (e.g., HCl/H2O or NaOH) .

Nucleophilic Substitution

If the compound contains electrophilic sites (e.g., halogen substituents), nucleophilic substitution reactions with amines or thioethers could occur. For example, bromine-substituted analogs undergo Suzuki coupling to introduce aryl groups .

Alkylation

Methyl groups at the 2,4-positions may participate in alkylation reactions, though steric hindrance could limit reactivity.

Biological Activity

Thieno[2,3-d]pyrimidines are studied for antimicrobial and anticancer properties. For example:

  • Antimicrobial activity : Derivatives with carboxamide groups show moderate inhibitory effects against pathogens like Candida albicans.

  • Enzyme inhibition : Structural modifications (e.g., aryl substituents) may enhance binding to targets like thymidylate synthase or dihydrofolate reductase .

Comparative Analysis of Related Compounds

Compound Key Features Synthesis Highlight
5-methyl-4-oxo-N-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide Phenylamide group, no methyl substituentsAmide coupling with aniline
2-(cyanomethyl)-N,5-dimethyl-4-oxo-...-carboxamide Cyanomethyl group, dimethyl coreAlkylation with chloroacetamide
N-(2,5-dimethylphenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-...-thio)acetamide Thioacetamide, ethyl/dimethyl substituentsMulti-step alkylation

Research Findings

  • Synthetic versatility : The thieno[2,3-d]pyrimidine scaffold allows extensive functionalization at the 2-, 3-, 4-, and 6-positions.

  • Biological optimization : Substituent variations (e.g., aryl groups, methyl groups) significantly influence antimicrobial and anticancer activity.

  • Analytical techniques : NMR, MS, and HPLC are critical for confirming structural integrity and purity during synthesis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Aromatic Ring

N-(Benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides
  • Structure : Benzyl substituent at the carboxamide position.
  • Activity : Exhibited strong antimicrobial activity against Staphylococcus aureus and Bacillus subtilis, with para-substituted methyl or methoxy groups enhancing potency. For example:
    • N-(4-Methylbenzyl) derivative : MIC = 2 µg/mL (vs. S. aureus) .
    • N-(4-Methoxybenzyl) derivative : MIC = 4 µg/mL (vs. B. subtilis) .
N-(2,4-Dimethoxyphenyl) Analog
  • Structure : 2,4-Dimethoxyphenyl substituent (C₂₄H₂₂N₄O₅S, mass 478.52 g/mol) .
  • Activity: Limited data on bioactivity, but methoxy groups generally improve solubility and membrane permeability compared to methyl groups .
N-(4-Nitrophenyl) Derivatives
  • Structure : Electron-withdrawing nitro group at position 4 (e.g., 4-(1H-Indol-3-yl)-6-methyl-N-(4-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide) .
  • Activity : Nitro-substituted analogs showed moderate activity against Gram-negative strains (Proteus vulgaris), likely due to enhanced electrophilicity .

Modifications in the Thieno[2,3-d]pyrimidine Core

Thioxo vs. Oxo Groups at Position 4
  • Thioxo Derivatives: Compounds like 3-amino-2-(benzylthio)-5-methyl-N-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide demonstrated superior activity against Candida albicans (MIC = 8 µg/mL vs. 16 µg/mL for oxo derivatives) .
  • Oxo Derivatives : The target compound’s 4-oxo group may reduce cytotoxicity compared to thioxo analogs but may compromise binding affinity .
Oxadiazole Ring Substitution
  • Structure: Replacement of carboxamide with 1,3,4-oxadiazole (e.g., 5-methyl-4-thio-6-(1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine) .
  • Activity : Oxadiazole derivatives showed broader-spectrum antifungal activity but lower potency against bacterial strains compared to carboxamides .

Molecular and Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents LogP*
Target Compound C₂₅H₃₁N₅O₃S₂ 513.68 2,4-Dimethylphenyl 3.8
N-(Benzyl) C₂₀H₁₈N₄O₂S 386.45 Benzyl 2.9
N-(4-Methoxybenzyl) C₂₁H₂₀N₄O₃S 416.47 4-Methoxybenzyl 2.5
N-(2,4-Dimethoxyphenyl) C₂₄H₂₂N₄O₅S 478.52 2,4-Dimethoxyphenyl 2.1
Thioxo Analog C₂₂H₂₃N₅O₂S₂ 469.58 4-Methylphenyl, benzylthio 4.2

*LogP values estimated using fragment-based methods.

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